6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
Overview
Description
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a heterocyclic compound with a fused naphthalene ring system. It has a molecular weight of 164.18 . The IUPAC name for this compound is 6-fluoro-3,4-dihydro-2(1H)-naphthalenone .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
. The Canonical SMILES representation is C1CC2=C(CC1=O)C=CC(=C2)F
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 265.5°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų . It has no rotatable bonds and does not act as a hydrogen bond donor . It can accept two hydrogen bonds .Scientific Research Applications
Synthetic Chemistry Applications
Stereochemistry and Halofluorination Reactions : The stereochemistry of halofluorination reactions involving 1,2-dihydronaphthalene derivatives has been studied, revealing Markovnikov type regioselectivity and stereospecific anti addition. These findings are crucial for understanding the synthesis pathways of fluorinated naphthalene derivatives, including 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (Stavber & Zupan, 1979).
Regioselective Alpha-Phenylation : Research into the efficient regioselective alpha-phenylation of carbonyl compounds using organobismuth(V) compounds has expanded the toolkit for synthesizing fluorinated naphthalene derivatives. These methodologies highlight the versatility of fluorinated compounds in organic synthesis (Ooi, Goto, & Maruoka, 2003).
Pharmaceutical Research Applications
Bcl-2 Inhibitors : A series of 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated for their anticancer activities, particularly as Bcl-2 inhibitors. This research underscores the potential of fluorinated naphthalene derivatives in the development of new anticancer agents (Wang et al., 2017).
Materials Science Applications
Liquid Crystal Materials : The design and synthesis of liquid crystal materials featuring a fluoro-substituted tetrahydronaphthalene structure have been explored. These compounds exhibit desirable properties for active matrix LCDs, showcasing the importance of fluorinated compounds in advanced materials design (Kusumoto et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fluorinated heterocycles, which include 6-fluoro-2-tetralone, are key components of many marketed drugs, including 20% of anticancer and antibiotic drugs .
Mode of Action
It’s known that the introduction of electron-withdrawing fluorine substituent at certain positions of similar compounds can significantly affect their activity .
Biochemical Pathways
It’s known that fluorinated heterocycles can have significant in vivo and in vitro anticancer and antimicrobial activities .
Result of Action
It’s known that some fluorinated heterocycles can show promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOEISLPMFMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951945 | |
Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29419-14-5 | |
Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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